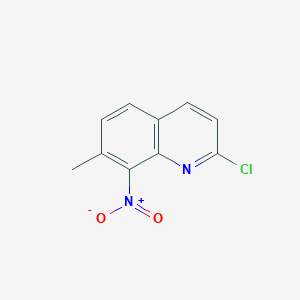
2-Chloro-7-methyl-8-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-methyl-8-nitroquinoline is a chemical compound with the CAS Number: 90767-44-5 . It is a powder at room temperature . The molecular weight of this compound is 222.63 .
Synthesis Analysis
The synthesis of 7-Methyl-8-nitroquinoline involves a two-step process from m-Toluidine . The first step is the Skraup synthesis, which produces a mixture of 7- and 5-methylquinoline in a 2:1 ratio . The second step is a nitration reaction using nitric acid and sulfuric acid without further purification . This reaction selectively produces 7-methyl-8-nitroquinoline .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C10H7ClN2O2/c1-6-2-3-7-4-5-8(11)12-9(7)10(6)13(14)15/h2-5H,1H3 . The InChI key for this compound is XFUHCSVSJWYTPN-UHFFFAOYSA-N .Chemical Reactions Analysis
The Skraup synthesis and subsequent nitration reaction are the key chemical reactions involved in the synthesis of 7-Methyl-8-nitroquinoline . The Skraup synthesis produces a mixture of 7- and 5-methylquinoline, which is then used for a nitration reaction using nitric acid and sulfuric acid .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 222.63 . The melting point of this compound is between 133-134 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Prodrug Systems
2-Chloro-7-methyl-8-nitroquinoline and its derivatives have been explored in the synthesis of novel compounds. For instance, a range of 2-aryl-5-nitroquinolines were synthesized as potential prodrug systems, investigating their bioreductive activation capabilities (Couch et al., 2008).
Nucleophilic Displacement Studies
The compound has been used in studies focusing on vicarious nucleophilic substitution of hydrogen (VNS) in electron-deficient nitroquinolines. This research characterized the properties of new products and provided insights into the nitro/nitroso conversion within VNS reactions (Wantulok et al., 2021).
Antibacterial Activity
Some studies have synthesized derivatives of this compound to assess their antibacterial activity. For instance, new 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives demonstrated promising activity against specific bacterial strains (Kayirere et al., 1998).
Reaction Mechanism Analysis
Research into the reaction mechanisms of 2-chloromethylquinoline derivatives has been conducted, exploring various alkylation processes and their outcomes. This type of research provides fundamental insights into chemical reactivity and potential applications (Nishikawa et al., 1980).
Synthesis of Novel Heterocycles
The compound has been instrumental in synthesizing various novel heterocycles, including pyrroloquinolines and other complex structures. These syntheses contribute to the development of new pharmaceuticals and materials (Roberts et al., 1997).
Safety and Hazards
The safety data sheet for 7-Methyl-8-nitroquinoline indicates that it causes skin irritation and serious eye irritation. It is also suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .
Direcciones Futuras
Quinoline is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative . Future research and development of new quinoline derivatives are important, as these compounds demonstrate promising activity .
Mecanismo De Acción
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with a wide range of biological targets .
Mode of Action
Quinoline derivatives are known to undergo nucleophilic and electrophilic substitution reactions . These reactions could potentially alter the function of their biological targets, leading to changes in cellular processes.
Biochemical Pathways
Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . These activities suggest that 2-Chloro-7-methyl-8-nitroquinoline may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (22263) and physical form (powder) suggest that it may have good bioavailability .
Result of Action
Given the broad bio-responses of quinoline derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Chloro-7-methyl-8-nitroquinoline are not fully understood due to the lack of available research. As a quinoline derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Propiedades
IUPAC Name |
2-chloro-7-methyl-8-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-7-4-5-8(11)12-9(7)10(6)13(14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUHCSVSJWYTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=N2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
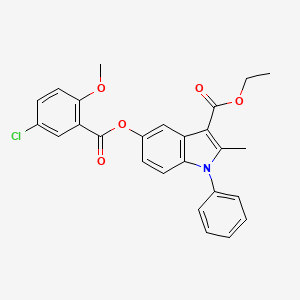
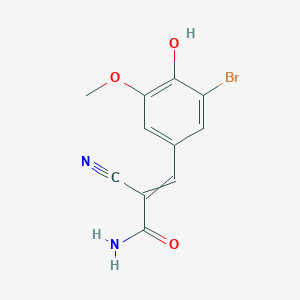

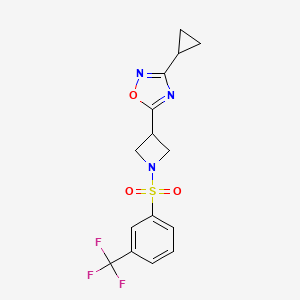
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)
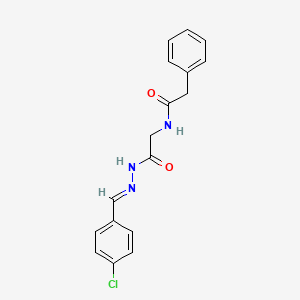


![N-{[3-(2-chlorophenoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2728111.png)

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2728117.png)
![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B2728118.png)


